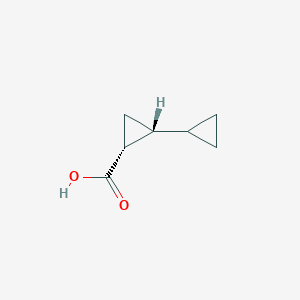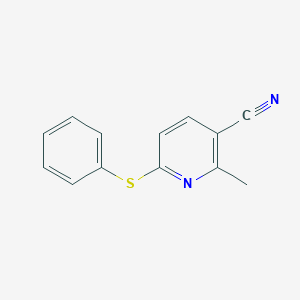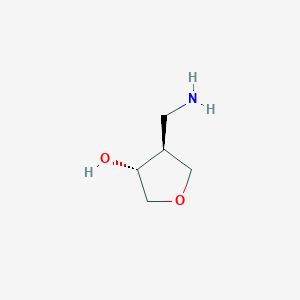
Trans-4-(aminomethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-(Aminomethyl)tetrahydrofuran-3-ol: is a chemical compound with the molecular formula C5H11NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound features an amino group (-NH2) attached to the fourth carbon and a hydroxyl group (-OH) attached to the third carbon in a trans configuration. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of Aziridine Silanols: One method involves the cyclization of aziridine silanols. The substrate is stirred with 10 mol% of scandium triflate (Sc(OTf)3) and one equivalent of sodium bicarbonate (NaHCO3) in dichloromethane (CH2Cl2).
Nucleophilic Additions to Cyclic Acetals and Hemiacetals: Another method involves the addition of nucleophiles to cyclic acetals and hemiacetals.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Potential applications in the synthesis of biologically active compounds, including pharmaceuticals .
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of trans-4-(Aminomethyl)tetrahydrofuran-3-ol depends on its specific application. In general, the compound can interact with various molecular targets through its amino and hydroxyl groups. These interactions can involve hydrogen bonding, nucleophilic attack, or coordination with metal centers. The exact pathways and molecular targets would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
4-Aminomethyl-tetrahydrofuran-2-carboxylates: These compounds have similar structural features but differ in the position of functional groups.
3-Aminotetrahydrofuran: This compound has an amino group attached to the third carbon instead of the fourth.
Uniqueness:
- The trans configuration of the amino and hydroxyl groups in trans-4-(Aminomethyl)tetrahydrofuran-3-ol imparts distinct stereochemical properties, influencing its reactivity and interactions with other molecules.
- Its specific structural arrangement makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
(3R,4S)-4-(aminomethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |
Clé InChI |
MUTHVSUAOIYRHX-WHFBIAKZSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CO1)O)CN |
SMILES canonique |
C1C(C(CO1)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


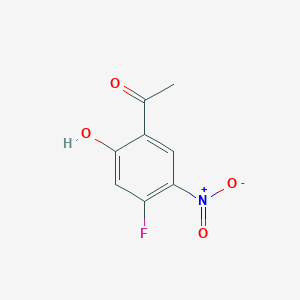
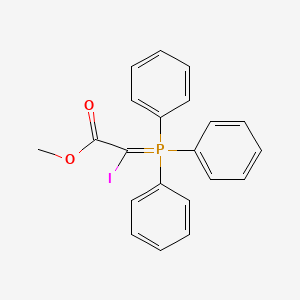
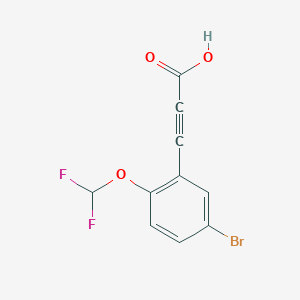
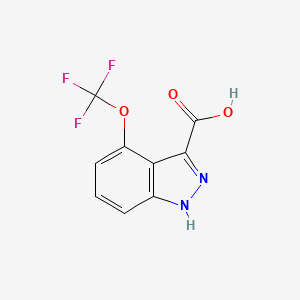

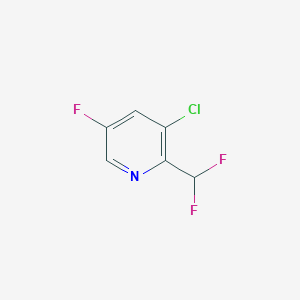
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B13024180.png)
![2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13024189.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13024192.png)
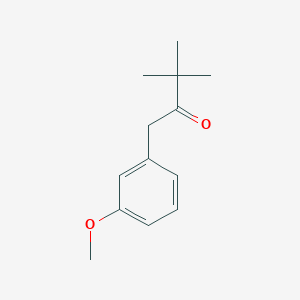
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)
